5-Amino-6-nitroisoindoline-1,3-dione
Overview
Description
5-Amino-6-nitroisoindoline-1,3-dione is a chemical compound used for scientific research . It is an important heterocyclic ring present in many synthetic compounds, natural products, and bioactive small molecules .
Synthesis Analysis
The synthesis of 5-Amino-6-nitroisoindoline-1,3-dione involves a mixture of the compound (207 mg, 1.0 mmol), amine 2 (1.0 mmol) and diphenyl ether (3 mL) stirred overnight under nitrogen at 210° C . The mixture is then cooled to 50° C and diluted with hexane. The precipitate is collected by filtration .Molecular Structure Analysis
The molecular formula of 5-Amino-6-nitroisoindoline-1,3-dione is C8H5N3O4 . The molecular weight is 207.14 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.14 . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of Analogues : New analogues of 5-Amino-6-nitroisoindoline-1,3-dione have been synthesized, showing potential as antibacterial and antifungal agents after structural modifications (Sankhe & Chindarkar, 2021).
Chemical Properties and Reactions
- Solvation Effects on Reactions : Studies on similar compounds reveal how solvation can control reaction paths, potentially useful in the study of gel formation and crystal structures (Singh & Baruah, 2008).
- Photoinitiators for Polymerization : Derivatives of 5-Amino-6-nitroisoindoline-1,3-dione have been used as photoinitiators, exhibiting high efficiency in polymerization under various light conditions (Xiao et al., 2015).
Potential in Drug Synthesis and Action
- Synthesis of Antiviral Agents : Research on analogues demonstrates the potential in creating antiviral agents, with significant effects against viruses like herpes simplex (GARCIA GANCEDO et al., 1984).
- Role in Synthesizing HIV-1 Inhibitors : Compounds related to 5-Amino-6-nitroisoindoline-1,3-dione have been used to create analogues of HIV-1 reverse transcriptase inhibitors, showcasing its relevance in antiviral drug development (Aziane et al., 2002).
Applications in Material Science
- Synthesis of Nanoparticle Complexes : The compound has been used in the synthesis of metal complexes, indicating potential applications in material science, especially in creating antimicrobial materials (Sabastiyan & Suvaikin, 2012).
Photophysical Studies
- Sensor Ability and Photophysical Characteristics : Derivatives of 5-Amino-6-nitroisoindoline-1,3-dione have been studied for their sensor abilities and photophysical properties, useful in developing new sensors (Staneva et al., 2020).
Structural and Mechanistic Insights
- DNA Interaction and Mechanism of Action : Studies on similar compounds provide insights into their interaction with DNA and the mechanism of action, which can be crucial in understanding the drug action at the molecular level (Sinha et al., 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-6-nitroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,9H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWCYFGRYCBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N)[N+](=O)[O-])C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569010 | |
Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-nitroisoindoline-1,3-dione | |
CAS RN |
59827-85-9 | |
Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59827-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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